4-Acetyl-2-nitrophenylboronic acid

Overview

Description

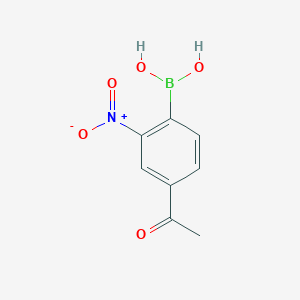

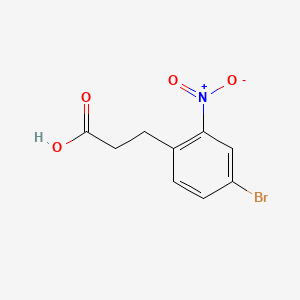

4-Acetyl-2-nitrophenylboronic acid is a synthetic organic compound . It has a molecular weight of 208.97 and its IUPAC name is 4-acetyl-2-nitrophenylboronic acid .

Synthesis Analysis

Pinacol boronic esters, which are similar to 4-Acetyl-2-nitrophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

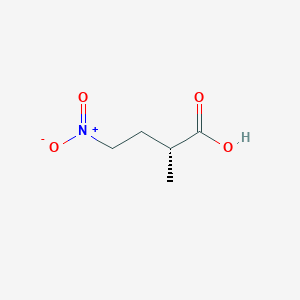

The molecular structure of 4-Acetyl-2-nitrophenylboronic acid is represented by the formula C8H8BNO5 . More detailed structural information may be found in specialized chemical databases .Chemical Reactions Analysis

4-Acetyl-2-nitrophenylboronic acid can undergo Suzuki-Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is successful due to the mild and functional group tolerant conditions, along with the relatively stable and readily prepared organoboron reagent .Scientific Research Applications

Organic Synthesis

4-Acetyl-2-nitrophenylboronic acid: is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials.

Pharmaceutical Research

In pharmaceutical research, 4-Acetyl-2-nitrophenylboronic acid plays a role as a boron-carrier suitable for neutron capture therapy . This therapy is a type of cancer treatment that targets and destroys cancer cells more selectively than traditional radiation therapy. The boronic acid acts as a carrier for the boron isotope, which is then irradiated with neutrons to produce high-energy particles that kill cancer cells.

Material Science

The compound’s utility extends to material science, where it can be used to create novel polymers and materials with specific properties . Boronic acids are known to form reversible covalent bonds with diols, which can be exploited to create self-healing materials or responsive polymers that change properties in response to environmental stimuli.

Analytical Chemistry

In analytical chemistry, 4-Acetyl-2-nitrophenylboronic acid can be used as a reagent in various chemical analyses . Its ability to react selectively with certain functional groups makes it useful for the quantification and identification of compounds, particularly in complex mixtures.

Biochemistry

This compound is also significant in biochemistry for studying enzyme interactions and metabolic pathways . Boronic acids can act as inhibitors or modulators of enzymes, helping to elucidate their mechanisms and roles in biological systems.

Environmental Applications

Lastly, 4-Acetyl-2-nitrophenylboronic acid may have environmental applications, such as in the development of sensors for monitoring pollutants or in the creation of green chemistry processes that minimize the use of hazardous substances .

Safety and Hazards

4-Acetyl-2-nitrophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Relevant Papers The relevant papers retrieved discuss the use of boronic acids and their esters in various chemical reactions and potential applications . These include the mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides, transposition of allylic alcohols, and Meyer-Schuster rearrangements . Another paper discusses the susceptibility of phenylboronic pinacol esters, which are similar to 4-Acetyl-2-nitrophenylboronic acid, to hydrolysis .

Mechanism of Action

Target of Action

The primary target of 4-Acetyl-2-nitrophenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura cross-coupling reactions . These reactions are a popular method for forming carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

4-Acetyl-2-nitrophenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the organoboron compound (like 4-Acetyl-2-nitrophenylboronic acid) undergoes transmetalation with a palladium catalyst . This process involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by 4-Acetyl-2-nitrophenylboronic acid, is part of a broader biochemical pathway involved in the synthesis of phenols . Phenols are important compounds in various biochemical processes and are used in the production of many pharmaceuticals and biologically active molecules .

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would largely depend on the specific conditions of the reaction it is used in, including factors like temperature, ph, and the presence of other compounds .

Result of Action

The result of the action of 4-Acetyl-2-nitrophenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules like pharmaceuticals . The ability to form these bonds makes 4-Acetyl-2-nitrophenylboronic acid a valuable tool in organic chemistry .

Action Environment

The action of 4-Acetyl-2-nitrophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate the presence of many different functional groups . Additionally, organoboron reagents like 4-Acetyl-2-nitrophenylboronic acid are generally stable and environmentally benign .

properties

IUPAC Name |

(4-acetyl-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERWITSFOARJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681668 | |

| Record name | (4-Acetyl-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-nitrophenylboronic acid | |

CAS RN |

1126895-86-0 | |

| Record name | B-(4-Acetyl-2-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126895-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Acetyl-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)

![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)